molecular formula C9H6I2O4 B014421 3-(4-Hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid CAS No. 780-00-7

3-(4-Hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid

Cat. No. B014421
CAS RN: 780-00-7
M. Wt: 431.95 g/mol
InChI Key: TZPLBTUUWSVGCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(4-Hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid often involves sequential reactions such as halolactonization followed by hydroxylation. An efficient synthesis approach has been demonstrated through the sequential halolactonization and gamma-hydroxylation of 4-aryl-2,3-alkadienoic acids, producing 4-Halo-5-hydroxyfuran-2(5H)-ones with iodine or copper halides as reagents (Ma, Wu, & Shi, 2004). Another synthesis path involves the reaction of 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives with terminal alkynes, indicating the versatility of the core structure in generating various derivatives (Kobayashi, Hashimoto, Fukamachi, & Konishi, 2008).

Molecular Structure Analysis

The molecular structure of these compounds often showcases interesting features, such as the presence of halogens which significantly influence the chemical behavior and properties of the molecules. For instance, X-ray crystallography studies provide insights into the structural aspects of the synthesized compounds, shedding light on their stereochemistry and molecular conformations. The crystal structure of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative, highlights the role of substituents in determining the overall stability and reactivity of such molecules (Chen et al., 2016).

Chemical Reactions and Properties

Compounds similar to 3-(4-Hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid undergo various chemical reactions, reflecting their reactive nature and chemical versatility. For example, the reaction with different amino acids to produce novel derivatives showcases the compound's ability to participate in condensation reactions, highlighting its potential utility in synthesizing bioactive molecules with anti-inflammatory properties (Reddy, Reddy, & Raju, 2010).

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Activity

    A study explored the chlorination, bromination, and condensation reactions of a compound related to 3-(4-Hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid, leading to the synthesis of novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones. These compounds were screened for their in vitro antimicrobial activity, suggesting potential applications in combating microbial infections (Hassanin & Ibrahim, 2012).

  • Synthesis of Heterocyclic Compounds

    Research on 3-(1-Ethyl-4-hydroxy-2-oxo-2(1H)-quinolin-3-yl)-3-oxopropanoic acid, a compound structurally similar to 3-(4-Hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid, focused on its chemical behavior towards various condensation reactions. This study contributed to the synthesis of new heterocyclic derivatives, hinting at possible applications in pharmaceuticals and organic chemistry (Ibrahim et al., 2010).

Pharmaceutical Research

  • Synthesis of Side Chain-Modified Iodothyronines: Research conducted in 1988 involved the synthesis of side chain-modified iodothyronines, including derivatives structurally related to 3-(4-Hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid. These compounds were synthesized for studying thyroid hormone metabolism and to understand the structure-activity relationships of iododiphenylether derivatives (Han et al., 1988).

Chemical Synthesis Techniques

  • Enantioselective Reduction Methods

    Research on the enantioselective reduction of 3-Aryl-2-oxo-propanoic Acids, closely related to 3-(4-Hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid, compared enzymatic and transition-metal-catalyzed methods. These studies are significant for the synthesis of optically active compounds, which are crucial in medicinal chemistry (Lüttenberg et al., 2013).

  • Dearomatization Strategy in Synthesis

    A study demonstrated the use of oxidative dearomatization of 3-(3-alkynyl-4-hydroxyphenyl)propanoic acid, structurally similar to 3-(4-Hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid, in a cascade transition-metal catalyzed process. This approach was used to prepare furoquinolinone and angelicin derivatives, showing potential in organic synthesis and pharmaceutical development (Ye, Zhang, & Fan, 2012).

properties

IUPAC Name

3-(4-hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6I2O4/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,13H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPLBTUUWSVGCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6I2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80228649
Record name Hydroxydiiodophenylpyruvic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80228649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-(3,5-Diiodo-4-hydroxyphenyl)pyruvate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059637
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-(4-Hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid

CAS RN

780-00-7
Record name Hydroxydiiodophenylpyruvic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000780007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxydiiodophenylpyruvic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80228649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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